![molecular formula C19H22N2O4S B2495644 N-(3-acetylphenyl)-4-(diethylsulfamoyl)benzamide CAS No. 389075-85-8](/img/structure/B2495644.png)
N-(3-acetylphenyl)-4-(diethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetylphenyl)-4-(diethylsulfamoyl)benzamide, also known as AD-1211, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Anticonvulsant Activity
Research on related benzamide derivatives has shown significant anticonvulsant activities in several animal models. For instance, compounds with similar structures have been effective in antagonizing maximal electroshock (MES) induced seizures in mice. Modifications to these molecules to sterically hinder metabolic acetylation resulted in derivatives with prolonged activity and increased potency, highlighting the potential for benzamides in developing new antiepileptic drugs (Robertson et al., 1987).
Antitumor Activity
Certain benzene sulfonamide derivatives have exhibited excellent in vitro antitumor activity against various cancer cell lines. Modifications and synthesis of novel sulfonamide derivatives have shown promise in targeting and inhibiting cancer cell proliferation, providing a basis for the development of new chemotherapeutic agents (Fahim & Shalaby, 2019).
Enzyme Inhibition
Benzamides and sulfonamides have been studied for their inhibitory effects on several enzymes, including carbonic anhydrases. These studies have identified compounds with nanomolar inhibitory concentration ranges, suggesting potential applications in treating conditions like glaucoma, epilepsy, and even certain cancers by modulating enzyme activity (Supuran et al., 2013).
Cardiac Electrophysiological Activity
Research into N-substituted benzamide derivatives has explored their potential as selective class III antiarrhythmic agents. These compounds have shown efficacy comparable to known antiarrhythmic drugs in in vitro and in vivo models, indicating the possibility of developing new therapeutic options for arrhythmias (Morgan et al., 1990).
Histone Deacetylase Inhibition
N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound related to the query, has been identified as a histone deacetylase (HDAC) inhibitor with potential implications in cancer therapy. By inhibiting HDAC, this compound induces histone acetylation, leading to changes in gene expression that can suppress tumor growth and proliferation (Zhou et al., 2008).
properties
IUPAC Name |
N-(3-acetylphenyl)-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-4-21(5-2)26(24,25)18-11-9-15(10-12-18)19(23)20-17-8-6-7-16(13-17)14(3)22/h6-13H,4-5H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRZUEALWPDSMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-(diethylsulfamoyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.